molecular formula C18H13F3O4 B2367390 3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one CAS No. 459419-20-6

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B2367390
CAS No.: 459419-20-6
M. Wt: 350.293
InChI Key: NJVTVEKACHIZIK-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of a chromenone core structure substituted with a 2,5-dimethylphenoxy group, a hydroxyl group at the 7th position, and a trifluoromethyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.

    Introduction of the 2,5-Dimethylphenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction using 2,5-dimethylphenol and a suitable leaving group.

    Hydroxylation: The hydroxyl group at the 7th position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Trifluoromethylation: The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The chromenone core can be reduced to form dihydrochromenone derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of various substituted chromenone derivatives.

Scientific Research Applications

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups play a crucial role in its binding affinity and activity. It can modulate various signaling pathways, including those involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethylphenoxy)-7-hydroxy-4H-chromen-4-one
  • 3-(2,5-Dimethylphenoxy)-7-(pentyloxy)-4H-chromen-4-one
  • 3-(2,5-Dimethylphenoxy)-7-[(4-fluorobenzyl)oxy]-4H-chromen-4-one

Uniqueness

3-(2,5-Dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O4/c1-9-3-4-10(2)13(7-9)24-16-15(23)12-6-5-11(22)8-14(12)25-17(16)18(19,20)21/h3-8,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVTVEKACHIZIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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